![molecular formula C9H7BrClN3 B13884534 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole CAS No. 404922-80-1](/img/structure/B13884534.png)
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(bromomethyl)-4-chlorobenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Agriculture: The compound can be used as a fungicide or pesticide due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis and fungal cell membrane integrity. The molecular pathways involved depend on the specific biological target and application.
Vergleich Mit ähnlichen Verbindungen
1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also contain the triazole ring and are used as antifungal agents. this compound is unique due to its specific substituents, which may confer different biological activities and chemical properties. Similar compounds include:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole antifungal known for its effectiveness against a wide range of fungal pathogens.
Eigenschaften
CAS-Nummer |
404922-80-1 |
|---|---|
Molekularformel |
C9H7BrClN3 |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-4-chlorophenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H7BrClN3/c10-4-7-3-8(11)1-2-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 |
InChI-Schlüssel |
KCVXRTAFMRUUAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CBr)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


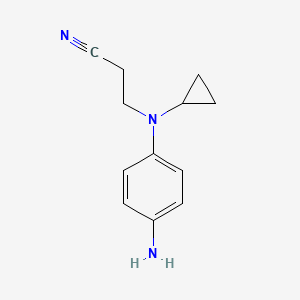
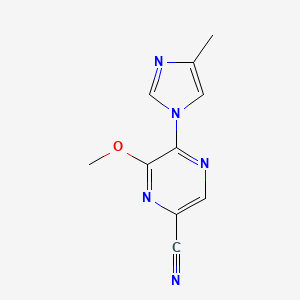
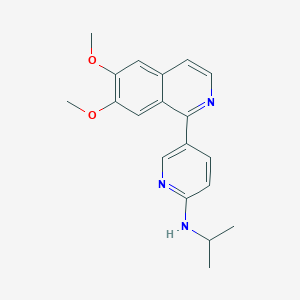
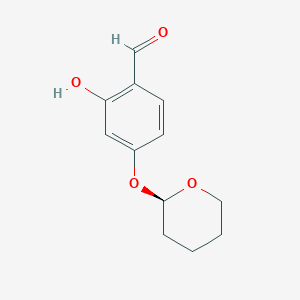
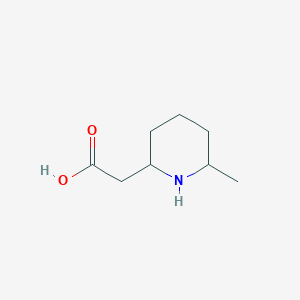
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
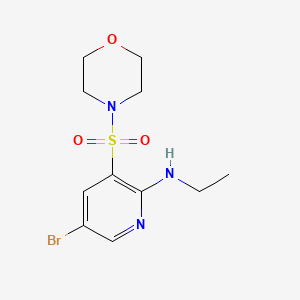
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
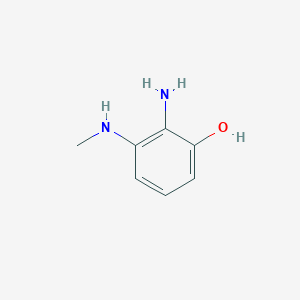
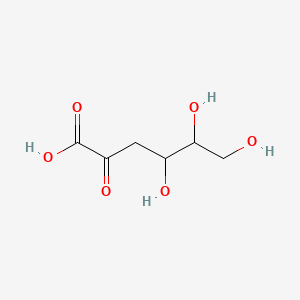
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![3-Phenyl-5,6-dihydroimidazo[1,2-a]pyrazine](/img/structure/B13884529.png)

